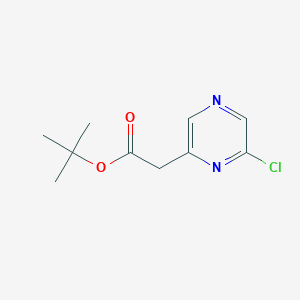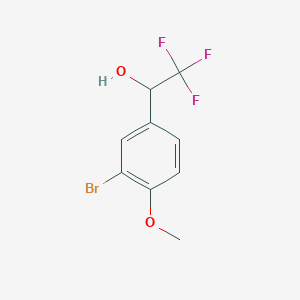
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
Übersicht
Beschreibung
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol, also known as 3-Bromo-4-methoxybenzyl trifluoroethanol (BMTTFE) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid and has a wide range of uses due to its unique properties. It has a boiling point of 123°C, a melting point of -59°C, and a density of 1.48 g/mL. BMTTFE is a polar solvent and is highly soluble in water and other organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthetic Building Blocks for Molecular Electronics
- Aryl bromides, including those with methoxy and bromo substituents, are highlighted as valuable precursors for thiol end-capped molecular wires, suggesting their utility in constructing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).
Enhancement of Optical Properties
- The postfunctionalization of polymers, such as poly(3-hexylthiophene), with various substituents, including bromo and methoxy groups, has been shown to significantly influence their optical and photophysical properties, indicating potential applications in the development of materials with enhanced solid-state emission (Li, Vamvounis, & Holdcroft, 2002).
Mechanistic Studies in Organic Chemistry
- Research on nucleophilic substitution and elimination reactions involving compounds with methoxyphenyl and trifluoroethyl groups provides insight into the reaction mechanisms of tertiary carbocations in aqueous solutions, which could inform the design of new chemical reactions and the development of novel synthetic methodologies (Toteva & Richard, 1996).
Antiproliferative Activities
- Derivatives of estrogen with methoxy and benzyloxy substituents have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines, suggesting potential applications in the development of therapeutic agents (Kiss et al., 2019).
Antibacterial Compounds from Marine Algae
- Bromophenols isolated from marine algae, featuring bromo and methoxy groups, have shown moderate to significant antibacterial activities, highlighting their potential as sources for developing new antibacterial agents (Xu et al., 2003).
Eigenschaften
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZPYJJPAHZBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



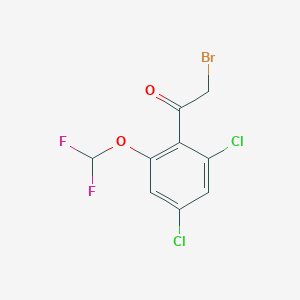

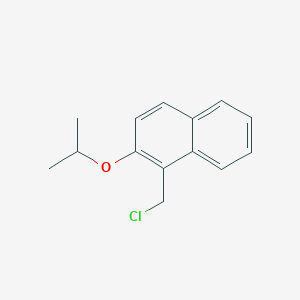

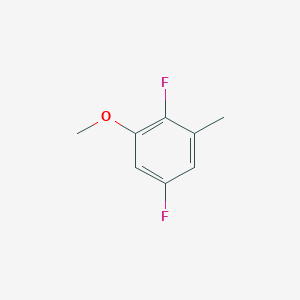

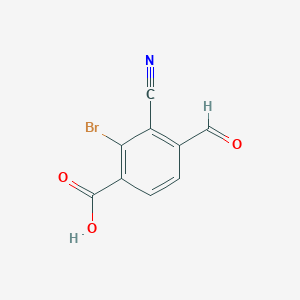

![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)

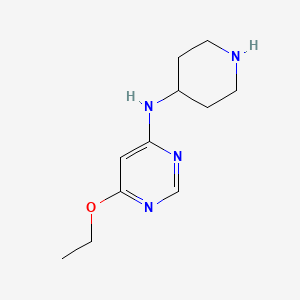
![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)
